molecular formula C14H12O3 B15163207 Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- CAS No. 143121-34-0

Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-

Cat. No.: B15163207
CAS No.: 143121-34-0
M. Wt: 228.24 g/mol
InChI Key: FYZSIIUNGDKBID-UHFFFAOYSA-N
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Description

Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- is a complex organic compound characterized by a fused ring structure that includes both cyclopentane and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenyl-substituted cyclopentanone and suitable pyran derivatives can be subjected to cyclization reactions using catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce more saturated cyclopentane-pyran compounds.

Scientific Research Applications

Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyran-1,3-dione, 4,4a,5,6-tetrahydro-4,7-dimethyl-: Another compound with a similar fused ring structure but different substituents.

    (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: Shares a similar core structure but with different functional groups.

Uniqueness

Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl- is unique due to its specific phenyl substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

143121-34-0

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

7-phenyl-3,4,4a,5-tetrahydrocyclopenta[c]pyran-1,6-dione

InChI

InChI=1S/C14H12O3/c15-11-8-10-6-7-17-14(16)13(10)12(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

FYZSIIUNGDKBID-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C(C(=O)CC21)C3=CC=CC=C3

Origin of Product

United States

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